![molecular formula C11H7N3 B1521398 2-(Pyridin-4-yl)nicotinonitrile CAS No. 870065-16-0](/img/structure/B1521398.png)
2-(Pyridin-4-yl)nicotinonitrile
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving 2-(Pyridin-4-yl)nicotinonitrile are not available, similar compounds have been involved in various reactions. For example, a series of novel pyrimidine, pyrazole, and pyridine derivatives were synthesized using a chalcone-bearing thiophene nucleus . Another study reported the palladium-catalyzed synthesis of 2-(pyridin-4-yl) quinolines via a multicomponent one-pot cyclization reaction .Scientific Research Applications
Synthesis of Furo[2,3-b]pyridine Derivatives
2-(Pyridin-4-yl)nicotinonitrile: serves as a precursor in the synthesis of furo[2,3-b]pyridine derivatives. These heterocycles are synthesized through ring cyclization processes and have shown promise in various pharmaceutical activities. The derivatives exhibit significant cytotoxicity against multiple tumor cell lines, including cervical, prostate, liver, and breast cancer cells, with high selectivity over normal cells .
Development of Anticancer Agents
The compound has been utilized in the development of new series of nicotinonitriles that demonstrate potential as anticancer agents. The synthesized compounds undergo extensive characterization and testing for cytotoxic activity, providing valuable insights into the design of new therapeutic agents .
HIV Protease Inhibition
Nicotinonitrile derivatives, including those derived from 2-(Pyridin-4-yl)nicotinonitrile , have been explored as HIV protease inhibitors. This application is crucial in the fight against HIV/AIDS, as these inhibitors play a key role in antiretroviral therapy .
Antiviral Research
The compound’s derivatives are also investigated for their antiviral properties. This research is particularly relevant in the context of emerging viral diseases and the ongoing need for effective antiviral drugs .
α-Glucosidase Inhibition
In the field of diabetes research, 2-(Pyridin-4-yl)nicotinonitrile derivatives have been studied as inhibitors of α-glucosidase. These inhibitors can help manage postprandial blood glucose levels, offering a therapeutic approach for diabetes mellitus .
Synthesis of N-Heterocycles
The compound is used in synthetic protocols to create N-heterocycles, which are core structures in many pharmacologically active molecules. These include the synthesis of imidazoles and pyrimidines, which are important in medicinal chemistry for their diverse biological activities .
Safety and Hazards
properties
IUPAC Name |
2-pyridin-4-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRDNZLSKMYCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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